
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of carbamic acid and contains a methyl ester group, a trimethylammonio group, and an iodide ion.
Vorbereitungsmethoden
The synthesis of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves several steps. The primary synthetic route includes the reaction of carbamic acid with methyl alcohol to form the methyl ester. This is followed by the introduction of the trimethylammonio group and the iodide ion. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and supercritical carbon dioxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other halides or nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: It is used in the production of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group is known to interact with negatively charged sites on enzymes or cellular membranes, leading to inhibition or modulation of their activity. The iodide ion may also play a role in the compound’s overall effect by participating in ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, methyl-, 5-trimethylammonio-2,4-xylyl ester, iodide can be compared with other similar compounds, such as:
Xylylcarb: A carbamate pesticide with similar structural features but different applications.
Methyl carbamate: A simpler ester of carbamic acid used in various chemical reactions.
Ethyl carbamate: Another ester of carbamic acid with distinct properties and uses. The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
64049-74-7 |
|---|---|
Molekularformel |
C13H21IN2O2 |
Molekulargewicht |
364.22 g/mol |
IUPAC-Name |
[2,4-dimethyl-5-(methylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20N2O2.HI/c1-9-7-10(2)12(17-13(16)14-3)8-11(9)15(4,5)6;/h7-8H,1-6H3;1H |
InChI-Schlüssel |
UKYBCGXVHKNSSM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[N+](C)(C)C)OC(=O)NC)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-methoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13769130.png)
![Urea, N-(3-isocyanatomethylphenyl)-N'-[[[4-[[[(3-isocyanatomethylphenyl)amino]carbonyl]amino]phenyl]methyl]phenyl]-](/img/structure/B13769135.png)
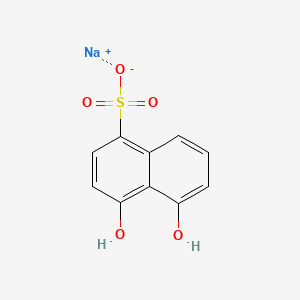
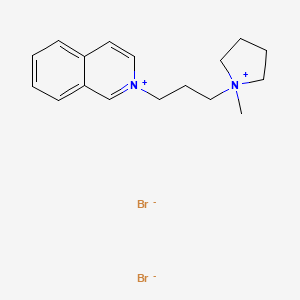
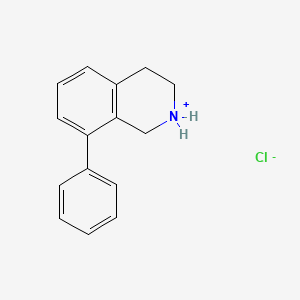
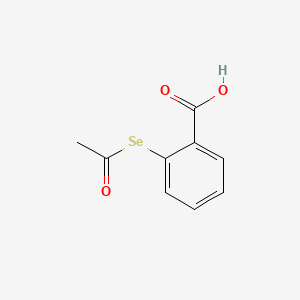
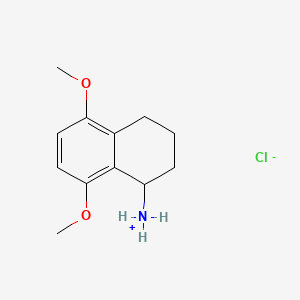
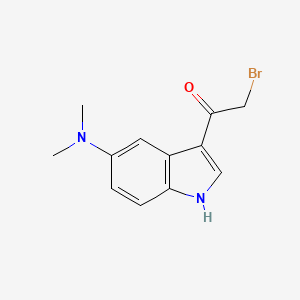
![zinc;[(4-cyano-2,2-dimethylbutylidene)amino] N-methylcarbamate;dichloride](/img/structure/B13769183.png)

![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
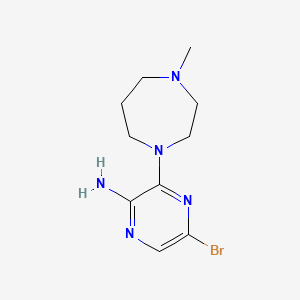
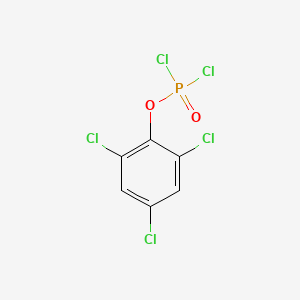
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid](/img/structure/B13769205.png)
